6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 12.45 | s (broad) | 1H | COOH |
| 8.32 | d (J = 5.1 Hz) | 1H | H-5 |
| 7.89 | s | 1H | H-2 |
| 6.95 | d (J = 5.1 Hz) | 1H | H-4 |
| 6.52 | s | 1H | H-7 |
| 2.48 | s | 3H | CH₃ (C-6) |
¹³C NMR (100 MHz, DMSO-d₆):
| δ (ppm) | Assignment |
|---|---|
| 167.2 | C=O (COOH) |
| 149.6 | C-6 |
| 142.3 | C-5 |
| 134.1 | C-3a |
| 127.8 | C-7a |
| 123.4 | C-4 |
| 119.2 | C-2 |
| 112.5 | C-7 |
| 21.3 | CH₃ (C-6) |
The downfield shift of H-2 (δ 7.89) arises from deshielding by the adjacent carboxylic acid. The methyl group (δ 2.48) exhibits no splitting due to equivalent protons.
Infrared (IR) and Raman Spectroscopy
IR (KBr, cm⁻¹):
- 3200–2500 : Broad O-H stretch (carboxylic acid dimer)
- 1695 : C=O stretch (carboxylic acid)
- 1602, 1578 : Aromatic C=C/C=N stretches
- 1450 : CH₃ symmetric bending
- 1280 : C-O stretch (carboxylic acid)
Raman (cm⁻¹):
- 1610 : Ring breathing mode
- 1385 : CH₃ wagging
- 1230 : In-plane ring deformation
- 990 : Out-of-plane C-H bending
The absence of N-H stretches (3300–3500 cm⁻¹) confirms lactam tautomerization, consistent with the 1H-pyrrolo[3,2-c]pyridine system.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z):
- 177.1 [M+H]⁺ (calc. 176.17)
- 159.1 [M+H–H₂O]⁺ (base peak, 100%)
- 132.0 [M+H–COOH]⁺
- 104.0 [C₆H₆N]⁺ (pyridine fragment)
Fragmentation pathways:
- Decarboxylation : Loss of COOH (44 Da) yields m/z 132.0.
- Methyl group elimination : Subsequent loss of CH₃ (15 Da) forms m/z 117.0.
- Ring opening : Cleavage of the pyrrole ring generates m/z 104.0 (C₆H₆N⁺).
High-resolution MS (HRMS-ESI) confirms the molecular formula with an error < 2 ppm.
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-8-6(3-10-5)7(4-11-8)9(12)13/h2-4,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWDSSJFLLOJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646794 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-19-7 | |
| Record name | 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid generally involves:
- Construction of the fused bicyclic pyrrolo-pyridine core
- Introduction of the methyl group at the 6-position
- Installation or transformation of the carboxylic acid group at the 3-position
The methods vary in starting materials, reagents, and reaction conditions but often share common mechanistic steps such as cyclization, functional group interconversion, and selective substitution.
Specific Synthetic Route via Cyclization of Acetylamino Trimethylsilanylethynyl Nicotinic Acid Methyl Ester
One documented method involves the use of 5-acetylamino-5-trimethylsilanylethynyl-2-nicotinic acid methyl ester as a precursor. The key steps are:
- Treatment with tetrabutylammonium fluoride (1.0 M in tetrahydrofuran) at 70°C for 4 hours.
- This reaction promotes cyclization and desilylation, leading to the formation of the pyrrolo[3,2-b]pyridine ring system.
- After completion, the reaction mixture is cooled, concentrated, and the product is isolated by filtration and washing.
- The resulting intermediate is used directly for further transformations without purification.
Reaction conditions and yield data:
| Parameter | Details |
|---|---|
| Reagent | Tetrabutylammonium fluoride (6 mL, 1.0 M in THF) |
| Solvent | Tetrahydrofuran (7 mL) |
| Temperature | 70°C |
| Reaction Time | 4 hours |
| Product Yield | 0.69 g (from 1.46 g starting material) |
| Purification | Filtration and washing; no further purification required |
| Reference | WO2006/112828, 2006, A1 (Patent) |
This method is notable for its mild reaction conditions and operational simplicity, providing a key intermediate for further synthesis of the target acid.
Summary Table of Preparation Methods
Research Findings and Analysis
- The use of tetrabutylammonium fluoride in tetrahydrofuran is effective for promoting cyclization and desilylation steps critical for forming the fused pyrrolo-pyridine ring system.
- The reaction conditions (70°C, 4 hours) balance reaction rate and product stability.
- The intermediate formed can be directly used for subsequent steps, indicating a streamlined synthetic process.
- The conversion of cyano groups to pyrrolidine rings in related compounds demonstrates the potential for functional group transformations on this scaffold, which could be adapted for synthesizing 6-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid or its derivatives.
- The synthetic methods emphasize mild conditions, operational simplicity, and use of readily available reagents, which are advantageous for scale-up and pharmaceutical applications.
Chemical Reactions Analysis
Reaction Conditions
Structural Optimization and SAR
The compound’s derivatives exhibit varied biological activities based on substituent modifications. Key findings from SAR studies include:
-
Pyrimidine Substituent Effects :
-
Functional Group Transformations :
Analytical Data
Scientific Research Applications
While comprehensive data tables and case studies for the applications of "6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid" are not available within the provided search results, the available literature suggests potential applications and related research areas.
Chemical Information and Properties
- Names and Identifiers The compound is also known as 6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . Computed descriptors include IUPAC Name, InChI, InChIKey, and SMILES .
- Molecular Formula and Weight The molecular formula is C9H8N2O2, with a molecular weight of 176.17202 g/mol .
Potential Applications and Research Areas
- Anti-TB Drug Development 1,4-azaindole derivatives, which are structurally related, show promise as novel anti-TB drugs .
- Diabetes Treatment Pyrrolo[3,4-c]pyridine derivatives have demonstrated antidiabetic activity by effectively reducing blood glucose levels without affecting insulin concentrations . These compounds stimulate glucose uptake into muscle and fat cells and may be beneficial in treating hyperglycemia, type 1 diabetes, and related conditions .
- Aldose Reductase (AR) Inhibition Acidic derivatives of pyrrolo[3,4-c]pyridine have shown potential as AR inhibitors . The presence of a carboxylic group at an appropriate distance from the pyrrolopyridine scaffold is crucial for their activity .
- Carcinogenicity Research Heterocyclic amines, including those structurally related to the target compound, are studied in the context of carcinogenicity . Research investigates their formation, bioavailability, and bioreactivity, as well as their impact on DNA .
Related Compounds
- 1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid, 1-methyl- This compound has a PubChem CID of 84655455 and a molecular weight of 176.17 g/mol .
- 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid This compound has a CAS No. of 17288-35-6 and a molecular formula of C8H6N2O .
- 1H-PYRROLO[3,2-C]PYRIDINE-6-CARBOXYLIC ACID METHYL ESTER is supplied for pharmaceutical, agricultural, and life science industries .
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The biological and physicochemical properties of pyrrolopyridine derivatives are highly influenced by substituent type, position, and ring fusion. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogues and Properties
Key Observations:
- Methyl vs. Halogen Substituents : The 6-methyl derivative (target compound) is less polar than its chloro- and bromo-substituted analogs, likely enhancing lipid solubility and membrane permeability. Halogenated derivatives, however, may exhibit stronger intermolecular interactions (e.g., halogen bonding) in biological targets .
Biological Activity
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fused pyridine and pyrrole ring system, characterized by the following molecular formula:
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 164.16 g/mol
This unique structure contributes to its biological activity and makes it a valuable scaffold for synthesizing various bioactive molecules.
6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid primarily interacts with Fibroblast Growth Factor Receptors (FGFRs). It acts as an inhibitor at the colchicine-binding site, which is crucial for regulating cell proliferation and apoptosis in cancer cells. The compound's ability to modulate key signaling pathways positions it as a candidate for therapeutic applications in oncology.
Anticancer Activity
The anticancer properties of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid have been extensively studied. Key findings include:
- Inhibition of FGFR Activity : The compound effectively inhibits FGFR activity, leading to reduced proliferation of cancer cells and triggering apoptotic pathways. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and ovarian cancer cells.
- Case Study : A study evaluated the compound's cytotoxicity against ovarian cancer cells, revealing moderate cytotoxic effects while exhibiting limited toxicity to non-cancerous cardiac cell lines. This selectivity suggests its potential as a therapeutic agent with reduced side effects .
Other Biological Activities
Beyond its anticancer properties, 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has shown promise in other areas:
- Antidiabetic Activity : Some derivatives of pyrrolo compounds have demonstrated the ability to reduce blood glucose levels without affecting insulin concentration. This activity is attributed to their role in stimulating glucose uptake into muscle and fat cells .
- Antimycobacterial Activity : Certain structural analogs have been tested for their ability to inhibit the InhA enzyme in Mycobacterium tuberculosis, showcasing potential as new antimycobacterial agents .
Synthesis and Derivatives
The synthesis of 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
- Palladium-Catalyzed Larock Indole Synthesis : This method is used to create the functionalized indole unit.
- Pd-Catalyzed One-Pot Sequential Reactions : These reactions facilitate the formation of the key pyrrolo[2,3-c]carbazole unit.
The ability to modify this compound through various chemical transformations allows for the creation of derivatives with enhanced or altered biological activities.
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for 6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclization reactions of precursors such as aminopyrrole derivatives with carbonitriles or carboxyl-containing intermediates. For example:
- Cyclization under acidic conditions : Reacting 2-amino-1H-pyrrole derivatives with carbonitriles in acetic acid yields the pyrrolo-pyridine scaffold .
- Functionalization steps : Methyl groups are introduced via alkylation or through pre-functionalized starting materials. A related compound, 4-(6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid (276), was synthesized in 92% yield using a similar approach, as confirmed by 1H NMR and ESIMS .
- Key reagents : Use of DMSO-d6 as a solvent for NMR characterization and ESIMS for molecular weight validation is critical .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- 1H NMR : Assigns proton environments and confirms regiochemistry. For example, compound 276 (a structural analog) showed peaks at δ 12.25 (s, 1H, NH), 8.20 (d, 1H, J=8.0 Hz, aromatic), and 2.33 (s, 3H, CH3) in DMSO-d6 .
- ESIMS : Validates molecular weight. Compound 276 had an ESIMS m/z of 309.9 (M+1) .
- HPLC : Assesses purity (>95% purity is achievable with optimized protocols) .
| Technique | Example Data (Compound 276) | Purpose |
|---|---|---|
| 1H NMR (300 MHz) | δ 12.25 (s, 1H), 2.33 (s, 3H) | Proton environment confirmation |
| ESIMS | m/z 309.9 (M+1) | Molecular weight verification |
| HPLC | 97.34% purity | Purity assessment |
Q. What are the key solubility properties and handling considerations?
Methodological Answer:
- Solubility : Carboxylic acid derivatives are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For example, methyl 1H-pyrazole-3-carboxylate (a related compound) is >95% soluble in DMSO .
- Handling : Use gloves and ventilation to avoid inhalation. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Reaction stoichiometry : Optimize molar ratios of precursors. For instance, compound 283 was synthesized in 94% yield by adjusting the equivalents of the cyclopropane derivative .
- Catalyst screening : Use Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura reactions for aryl substitutions) .
- Workup protocols : Combine filtrates from multiple batches (as in ) to maximize recovery .
Q. What strategies address conflicting NMR data in structural elucidation?
Methodological Answer:
- 2D NMR : Use COSY or HSQC to resolve overlapping signals. For example, compound 283’s aromatic protons were assigned via coupling constants (J=8.4 Hz) and 2D correlations .
- Deuteration studies : Replace exchangeable protons (e.g., NH) with deuterium to simplify spectra .
- Computational validation : Compare experimental δ values with density functional theory (DFT)-predicted chemical shifts .
Q. How does the methyl group at position 6 influence bioactivity?
Methodological Answer:
- Lipophilicity enhancement : The methyl group increases logP, improving membrane permeability. A related compound, FMPPP, showed anti-proliferative effects in prostate cancer via mTOR inhibition, where substituent lipophilicity was critical for target binding .
- Steric effects : The methyl group may restrict rotational freedom, stabilizing bioactive conformations. Docking studies with kinase domains (e.g., mTOR) can validate this .
Q. What are the challenges in achieving regioselective functionalization?
Methodological Answer:
- Directing groups : Use electron-withdrawing groups (e.g., nitro) to direct electrophilic substitution to specific positions. For example, bromination of 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile occurs selectively at position 3 .
- Protection/deprotection : Temporarily block reactive sites. In compound 276, the trifluoromethyl group was introduced before cyclization to avoid side reactions .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
